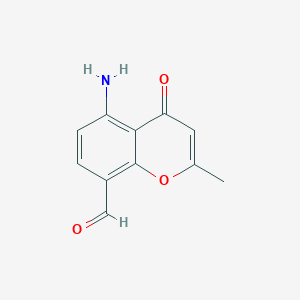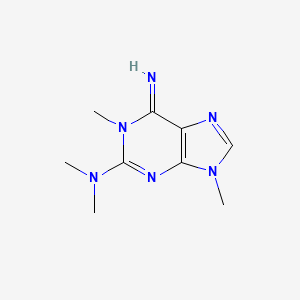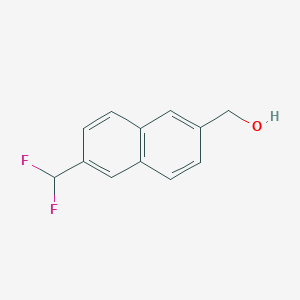
5-Amino-2-methyl-4-oxo-4H-1-benzopyran-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group, a methyl group, an oxo group, and a carbaldehyde group attached to the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with malononitrile in the presence of ammonium acetate to form 2-amino-4H-chromene derivatives. This intermediate can then be further functionalized to introduce the methyl and carbaldehyde groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-Amino-2-methyl-4-oxo-4H-chromene-8-carboxylic acid.
Reduction: 5-Amino-2-methyl-4-hydroxy-4H-chromene-8-carbaldehyde.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde
- 8-Methoxy-2-methyl-4-oxo-4H-chromene-5-carbaldehyde
- 5-Amino-2,8-dimethyl-4-oxo-4H-chromene-8-carbaldehyde
Uniqueness
5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde is unique due to the presence of both an amino group and a carbaldehyde group on the chromene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential for biological activity compared to its analogs .
Properties
CAS No. |
921609-26-9 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-amino-2-methyl-4-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-6-4-9(14)10-8(12)3-2-7(5-13)11(10)15-6/h2-5H,12H2,1H3 |
InChI Key |
SZUXEQQPPIEXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2O1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)
![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)



